molecular formula C23H24N4O3S B11357557 3-(4-methoxyphenyl)-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide

3-(4-methoxyphenyl)-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide

Cat. No.: B11357557
M. Wt: 436.5 g/mol
InChI Key: BZURLQYUWMFHMA-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, a methylphenyl group, a pyrrolidinone ring, and a thiadiazole ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.

    Synthesis of the Pyrrolidinone Ring: The pyrrolidinone ring is often formed via the cyclization of γ-amino acids or their derivatives.

    Coupling Reactions: The methoxyphenyl and methylphenyl groups are introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate aryl halides and palladium catalysts.

    Final Assembly: The final step involves the condensation of the intermediate compounds to form the target molecule, typically under mild heating and in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and methylphenyl groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone ring, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced amides.

    Substitution: Nitro, sulfonyl, or other substituted aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential antimicrobial, anti-inflammatory, or anticancer activities.

Medicine

In medicine, derivatives of this compound might serve as lead compounds for drug development. Their interactions with biological targets could be studied to design new therapeutic agents.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its potential chemical reactivity and stability.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiadiazole ring, for instance, is known to interact with various biological targets, potentially inhibiting enzymes or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one: This compound shares the methoxyphenyl and methylphenyl groups but lacks the thiadiazole and pyrrolidinone rings.

    1-(4-methoxyphenyl)-3-(4-methylphenyl)propan-1-one: Similar in structure but without the thiadiazole and pyrrolidinone rings.

Uniqueness

The presence of both the thiadiazole and pyrrolidinone rings in 3-(4-methoxyphenyl)-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide makes it unique compared to simpler analogs. These rings can confer additional biological activity and chemical reactivity, making the compound a valuable subject for further research.

Properties

Molecular Formula

C23H24N4O3S

Molecular Weight

436.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-N-[5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C23H24N4O3S/c1-15-3-8-18(9-4-15)27-14-17(13-21(27)29)22-25-26-23(31-22)24-20(28)12-7-16-5-10-19(30-2)11-6-16/h3-6,8-11,17H,7,12-14H2,1-2H3,(H,24,26,28)

InChI Key

BZURLQYUWMFHMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)CCC4=CC=C(C=C4)OC

Origin of Product

United States

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